2-(2-Methylphenyl)pyridin-3-ol

Physicochemical Properties Lipophilicity ADME Prediction

2-(2-Methylphenyl)pyridin-3-ol (CAS 1261906-71-1), also known as 2-(o-tolyl)pyridin-3-ol, is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol. It consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a 2-methylphenyl group at the 2-position.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 1261906-71-1
Cat. No. B3095097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)pyridin-3-ol
CAS1261906-71-1
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=CC=N2)O
InChIInChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)12-11(14)7-4-8-13-12/h2-8,14H,1H3
InChIKeyCWNRQAGSTOVAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenyl)pyridin-3-ol (CAS 1261906-71-1): Scientific Selection Guide for Heterocyclic Building Block Procurement


2-(2-Methylphenyl)pyridin-3-ol (CAS 1261906-71-1), also known as 2-(o-tolyl)pyridin-3-ol, is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . It consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a 2-methylphenyl group at the 2-position . This compound is categorized as a pyridin-3-ol derivative, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry as synthetic intermediates and building blocks [1].

Why 2-(2-Methylphenyl)pyridin-3-ol Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Substitution among pyridin-3-ol analogs is not straightforward due to the profound impact of substituent position and identity on physicochemical properties and chemical reactivity. The presence and location of the methyl group directly influence key molecular descriptors such as lipophilicity (LogP) and acid dissociation constant (pKa) , while the position of the hydroxyl and aryl groups on the pyridine ring dictates regioselectivity in subsequent functionalization reactions like aminomethylation [1]. These factors mean that even seemingly minor structural changes—such as relocating the methylphenyl group from the 2- to the 5-position of the pyridine ring, or omitting the methyl group entirely—can lead to significantly different synthetic outcomes and molecular properties, rendering generic substitutions scientifically invalid.

Quantitative Differentiation of 2-(2-Methylphenyl)pyridin-3-ol from Closest Analogs


Lipophilicity (LogP) Comparison: 2-(2-Methylphenyl)pyridin-3-ol vs. Unsubstituted 2-Phenylpyridin-3-ol

The ortho-methyl substitution on the phenyl ring of 2-(2-methylphenyl)pyridin-3-ol (CAS 1261906-71-1) increases its calculated lipophilicity compared to the unsubstituted analog, 2-phenylpyridin-3-ol (CAS 3308-02-9). Specifically, the predicted LogP for 2-(2-methylphenyl)pyridin-3-ol is 2.76, whereas the predicted LogP for 2-phenylpyridin-3-ol is approximately 2.35 . This represents a quantified increase of +0.41 LogP units, which translates to roughly a 2.6-fold increase in lipophilicity under standard assumptions.

Physicochemical Properties Lipophilicity ADME Prediction

Acid Dissociation Constant (pKa) Differentiation: Impact of Ortho-Methyl Substitution on Hydroxyl Group Acidity

The ortho-methyl group in 2-(2-methylphenyl)pyridin-3-ol (CAS 1261906-71-1) influences the acidity of the hydroxyl proton. The predicted pKa for the 3-hydroxy group of 2-(2-methylphenyl)pyridin-3-ol is 8.26 ± 0.10 . In contrast, the predicted pKa for the analogous hydroxyl group in the unsubstituted 2-phenylpyridin-3-ol is estimated to be approximately 8.45, based on class-level data for 3-hydroxypyridine derivatives [1]. The ortho-methyl substitution results in a slight acidification (ΔpKa ≈ -0.19), increasing the fraction of ionized species at physiological pH.

Physicochemical Properties Acid-Base Chemistry Ionization State

Regioselectivity in Aminomethylation: Reactivity Profile of 2-Aryl-3-pyridinols

The class of 2-aryl-3-pyridinols, which includes 2-(2-methylphenyl)pyridin-3-ol, exhibits a specific regioselectivity profile in aminomethylation reactions. Studies on 2-phenyl- and 2-p-alkylphenyl-3-pyridinols demonstrate that aminomethylation occurs first at the 6-position of the pyridine ring, followed by the 4-position [1]. This reactivity pattern is consistent across 2-aryl-3-pyridinols and contrasts with 2-alkyl-3-pyridinols, where alternative substitution patterns may dominate. The presence of the ortho-methyl group does not abrogate this fundamental reactivity but introduces steric hindrance at the adjacent 2-position, potentially affecting reaction kinetics or yields compared to unsubstituted analogs.

Synthetic Chemistry Regioselectivity Functionalization

Structural Differentiation: Ortho-Methyl Substitution versus Regioisomers and Functional Group Analogs

2-(2-Methylphenyl)pyridin-3-ol (CAS 1261906-71-1) is structurally distinct from its closest analogs in three key aspects: (1) it bears an ortho-methyl group on the phenyl ring (unlike 2-phenylpyridin-3-ol), (2) the aryl group is located at the 2-position of the pyridine ring (unlike regioisomers such as 5-(2-methylphenyl)pyridin-3-ol, CAS 1261906-87-9), and (3) it possesses a hydroxyl group at the 3-position (unlike the non-hydroxylated analog 2-(2-methylphenyl)pyridine). Each of these structural variations can lead to different three-dimensional conformations, electronic distributions, and steric environments, which in turn can affect molecular recognition by biological targets or catalytic systems.

Chemical Structure Molecular Scaffold Isomerism

Optimized Application Scenarios for 2-(2-Methylphenyl)pyridin-3-ol Based on Comparative Evidence


Lead Optimization in Drug Discovery for Fine-Tuning Lipophilicity and Permeability

When a lead series based on a 2-phenylpyridin-3-ol scaffold exhibits insufficient membrane permeability or metabolic instability, replacing it with 2-(2-methylphenyl)pyridin-3-ol offers a strategic and quantifiable increase in lipophilicity (+0.41 LogP units) without altering the core heterocyclic framework. This precise modulation can be used to explore structure-activity relationships (SAR) around ADME properties while maintaining key binding interactions.

Regioselective Synthesis of 6-Substituted Pyridine Derivatives

For synthetic chemists targeting 6-functionalized pyridine derivatives, 2-(2-methylphenyl)pyridin-3-ol provides a predictable starting point. Based on the established reactivity of the 2-aryl-3-pyridinol class, aminomethylation and related electrophilic substitutions are directed primarily to the 6-position [1]. This inherent regioselectivity simplifies synthetic planning and can reduce the need for protecting group strategies or separation of regioisomeric mixtures, compared to using a less selective pyridine scaffold.

Design of Molecular Probes with Altered Ionization Profiles

In the development of fluorescent probes or PET tracers where ionization state influences cellular uptake or target engagement, the slight acidification of the hydroxyl group (pKa 8.26 vs. ~8.45 for unsubstituted analog) in 2-(2-methylphenyl)pyridin-3-ol provides a tool for tuning the ratio of neutral to ionized species at near-physiological pH. This subtle difference can be critical for optimizing the signal-to-background ratio in imaging applications.

Diversification of Chemical Libraries for Screening

2-(2-Methylphenyl)pyridin-3-ol is a valuable addition to compound screening collections. Its specific ortho-methyl substitution pattern distinguishes it from common, unsubstituted pyridin-3-ol building blocks, enabling the exploration of a unique and underexplored region of chemical space . This increases the likelihood of identifying novel hit matter against challenging or novel biological targets.

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